BenchChemオンラインストアへようこそ!

(2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

Lipophilicity Drug design Membrane permeability

(2-Bromo-5-ethyl-1-benzofuran-3-yl)acetic acid (C12H11BrO3, MW 283.12 g/mol) is a highly substituted benzofuran-3-ylacetic acid derivative. Its core belongs to the benzofuran acetic acid class, which is recognized as a privileged scaffold in medicinal chemistry for modulating bacterial virulence factors and epigenetic bromodomain targets.

Molecular Formula C12H11BrO3
Molecular Weight 283.12 g/mol
Cat. No. B4412818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)OC(=C2CC(=O)O)Br
InChIInChI=1S/C12H11BrO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(13)16-10/h3-5H,2,6H2,1H3,(H,14,15)
InChIKeyGIPSRCRKPZKBEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Overview: (2-Bromo-5-ethyl-1-benzofuran-3-yl)acetic Acid as a Research Intermediate


(2-Bromo-5-ethyl-1-benzofuran-3-yl)acetic acid (C12H11BrO3, MW 283.12 g/mol) is a highly substituted benzofuran-3-ylacetic acid derivative . Its core belongs to the benzofuran acetic acid class, which is recognized as a privileged scaffold in medicinal chemistry for modulating bacterial virulence factors and epigenetic bromodomain targets [1].

Why Generic Benzofuran-3-acetic Acids Cannot Substitute for the Target Compound in Synthesis


The precise 2-bromo-5-ethyl substitution pattern on the benzofuran core is not mimicked by the more common 5-bromo, 6-bromo, or unsubstituted analogs . This unique pattern directly controls the compound's lipophilicity (estimated logP ~3.3 vs 1.96–2.62 for analogs [1]), its capacity to participate in C2-selective cross-coupling reactions, and its steric profile, none of which are replicated by any single commercially available comparator, making casual interchange scientifically unsound.

Quantitative Differentiation Evidence for (2-Bromo-5-ethyl-1-benzofuran-3-yl)acetic Acid Against Key Analogs


Higher Computed Lipophilicity (logP) Compared to Monosubstituted Benzofuran-3-acetic Acid Analogs

The target compound's combined 2-bromo and 5-ethyl substituents produce a substantially higher computed logP relative to three immediate structural analogs, which dictates its partitioning behavior and potential passive permeability profile . The magnitude of this difference (ΔlogP > 0.7 vs. the closest analog) is sufficient to alter logD7.4 and, consequently, predicted oral absorption in silico models [1].

Lipophilicity Drug design Membrane permeability

Unique C2-Halogen Chemotype Enables Regioselective Cross-Coupling Not Possible with 5-Bromo or 6-Bromo Analogs

In 2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid, the bromine atom resides at the furan C2 position adjacent to the oxygen, creating a distinct electronic environment that participates in efficient palladium-catalyzed Suzuki and cross-coupling reactions [1]. In contrast, 5-bromo or 6-bromo analogs place the halogen on the benzene ring, where steric and electronic constraints differ significantly, leading to divergent coupling yields and product profiles .

Cross-coupling Medicinal chemistry SAR exploration

Higher Molecular Weight and Heavy Atom Count Relative to Monosubstituted Analogs

The molecular weight of 283.12 Da places the target compound approximately 28–107 Da above its closest referenced benzofuran-3-acetic acid analogs [1]. This increase coincides with a heavy atom count of 16 versus 14 for 2-(6-bromobenzofuran-3-yl)acetic acid and 13 for 2-(benzofuran-3-yl)acetic acid [1].

Molecular weight Fragment-based drug design Lead-likeness

Limited Availability and Undocumented Biological Profile Create a First-Mover Differentiation Opportunity

In contrast to 2-(6-bromobenzofuran-3-yl)acetic acid, which has been extensively characterized as an EcDsbA inhibitor (fragment hit with high mM affinity [1]), and 2-(5-ethylbenzofuran-3-yl)acetic acid, which is cataloged by multiple vendors, the target compound is not reported in any public bioactivity database (PubChem BioAssay, ChEMBL, BindingDB) as of 2026 . Its biological profile is completely uncharted.

Chemical probe Target identification Competitive intelligence

Optimal Research and Industrial Application Scenarios for (2-Bromo-5-ethyl-1-benzofuran-3-yl)acetic Acid


Fragment-Based Lead Discovery Targeting Gram-Negative Virulence (EcDsbA)

The benzofuran-3-ylacetic acid scaffold is an established pharmacophore for Escherichia coli DsbA inhibition, with 2-(6-bromobenzofuran-3-yl)acetic acid serving as a validated fragment hit [1]. The target compound's C2-bromo provides a synthetic handle for structure-based elaboration at the DsbA hydrophobic groove, while the 5-ethyl substituent may improve shape complementarity to the binding pocket, supporting initial SAR expansion campaigns [2].

Chemical Biology Tool for Bromodomain Profiling

Benzofuran acetic acid derivatives have been claimed as bromodomain inhibitors in patents [1]. The halogenated, alkyl-substituted pattern of the target compound aligns with the hydrophobic, acetyl-lysine-binding pocket requirements of several BET and non-BET bromodomains, making it a candidate for BROMOscan or AlphaScreen profiling as a novel chemical starting point [2].

Orthogonal Synthetic Intermediate for Diversifiable Libraries

The presence of a C2-bromo group (suitable for Pd-catalyzed cross-coupling) alongside a free carboxylic acid (suitable for amidation) and a 5-ethyl group (potential metabolic blocker) makes the target compound a versatile three-point diversification scaffold for generating focused libraries in lead generation, a profile not matched by the mono-functionalized analogs [1][2].

Comparative Physicochemical Profiling in Drug Design Courses

The compound's well-defined substitution pattern and calculable logP shift relative to analog series provide an instructive teaching case for academic modules on lipophilicity-driven property optimization and its impact on ADME prediction, where quantitative comparisons with 2-(benzofuran-3-yl)acetic acid and 2-(5-ethylbenzofuran-3-yl)acetic acid are directly demonstrated [1].

Quote Request

Request a Quote for (2-bromo-5-ethyl-1-benzofuran-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.